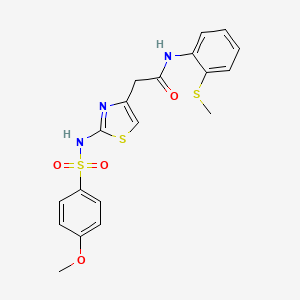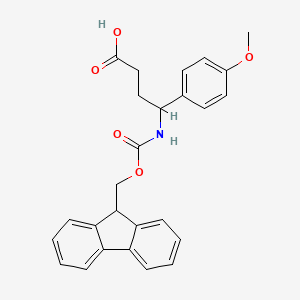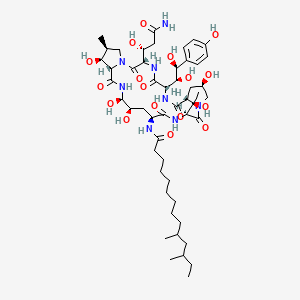![molecular formula C23H26ClN3O6S B2769961 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone CAS No. 877818-57-0](/img/structure/B2769961.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H26ClN3O6S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: The compound has been evaluated for its potential as an anticancer agent. A study has shown that derivatives of benzo[d][1,3]dioxol-5-ylmethyl have been synthesized and tested against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may act as templates for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Anticonvulsant and Antidepressant Effects: Another significant application is in the treatment of neurological disorders. Piperazine derivatives, including those with a benzo[d][1,3]dioxol-5-ylmethyl moiety, have been identified to possess potent anticonvulsant and antidepressant activities . These compounds have shown excellent protection against seizures in various in vivo models and have also demonstrated satisfactory antidepressant activity.
Mechanistic Studies in Cell Apoptosis: The compound’s derivatives have been involved in mechanistic studies related to cell apoptosis. Preliminary investigations into the inhibitory effects on cancer cells include morphological analysis and cell cycle assessment . These studies are crucial for understanding how these compounds induce apoptosis in cancer cells.
GABAergic Neurotransmission Influence: Research indicates that the compound may influence GABAergic neurotransmission in the brain. This is based on the inhibition of seizures induced by chemical agents in mice, suggesting a potential mechanism of action for the anticonvulsant properties of the compound .
Cell Cycle Arrest: Specific derivatives have been found to cause cell cycle arrest at the S phase in cancer cells. This is a critical step in preventing the proliferation of cancer cells and is a promising area of research for developing new anticancer therapies .
Selectivity Between Cancer and Normal Cells: Studies have revealed that certain derivatives exhibit good selectivity between cancer cells and normal cells. This selectivity is essential for minimizing side effects and improving the therapeutic index of anticancer drugs .
Tubulin Polymerization Modulation: The compound’s derivatives have been designed based on the structures of antitubulin molecules. They have been evaluated for their ability to modulate microtubule assembly, which is a leading target for anticancer agents .
Development of New Antiepileptic Drugs: The compound has potential applications in the development of new antiepileptic drugs. Its derivatives have shown broad-spectrum anticonvulsant activity in several seizure models, which could lead to new treatments for epileptic disorders .
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O6S/c24-19-3-2-18(14-22(19)34(29,30)27-9-11-31-12-10-27)23(28)26-7-5-25(6-8-26)15-17-1-4-20-21(13-17)33-16-32-20/h1-4,13-14H,5-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUWKUEADBAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)
